![molecular formula C6H7FO2 B12938155 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12938155.png)
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobicyclo[210]pentane-1-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C6H7FO2 It is characterized by a unique bicyclo[210]pentane structure, which includes a fluorine atom and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the fluorination of bicyclo[2.1.0]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This reaction is carried out under anhydrous conditions using reagents such as anhydrous tert-butanol and deionized water . The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized bicyclo[2.1.0]pentane derivatives.
Applications De Recherche Scientifique
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.0]pentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chlorobicyclo[2.1.0]pentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying fluorinated analogs in various scientific fields.
Propriétés
Formule moléculaire |
C6H7FO2 |
|---|---|
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
DWUXHJRDBJFYJW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CC2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


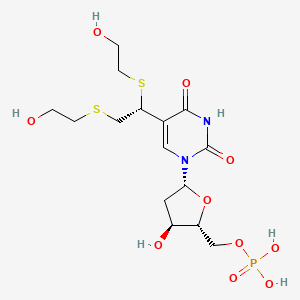

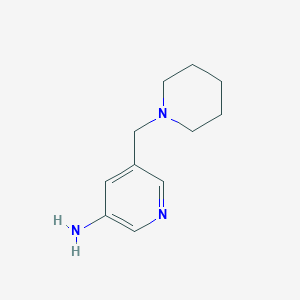
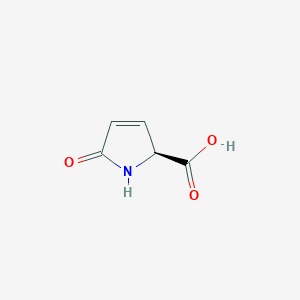
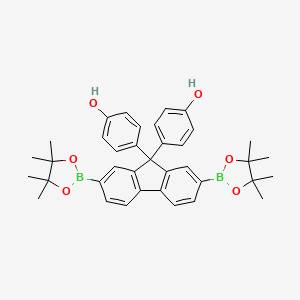
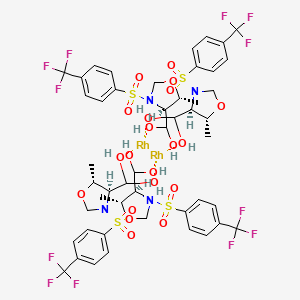
![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/no-structure.png)
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)

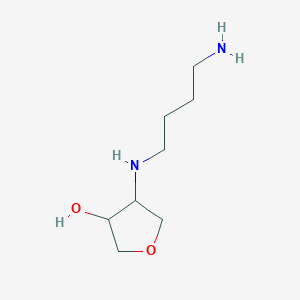
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)

